Methyl 4-[({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate
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Overview
Description
METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, oxadiazole, and ester functionalities, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final esterification step involves the reaction of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The oxadiazole ring is known to interact with various biological targets, potentially disrupting protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)-benzoate: Known for its dual inhibition of malate dehydrogenase 1 and 2, targeting cancer metabolism.
Benzoic acid, 4-methylphenyl ester: A simpler ester with different applications in organic synthesis.
Uniqueness
METHYL 4-(2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C25H21N3O5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O5/c1-16-3-5-17(6-4-16)23-27-24(33-28-23)18-9-13-21(14-10-18)32-15-22(29)26-20-11-7-19(8-12-20)25(30)31-2/h3-14H,15H2,1-2H3,(H,26,29) |
InChI Key |
KMBLZCNVLWGRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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